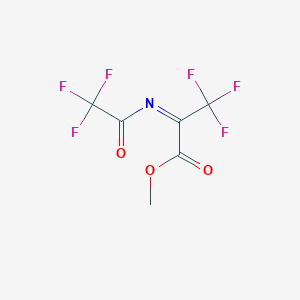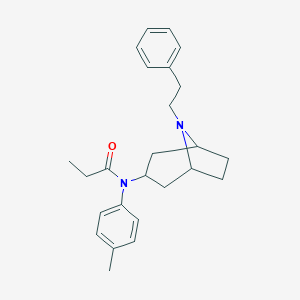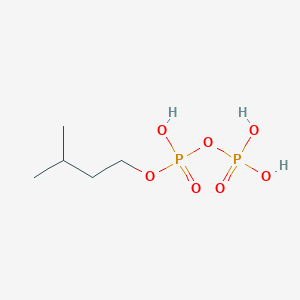
Philanthotoxin 343
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Teduglutide is a synthetic analog of glucagon-like peptide-2 (GLP-2), a naturally occurring peptide involved in intestinal growth and function. It is primarily used for the treatment of short bowel syndrome, a condition where the body is unable to absorb enough nutrients due to the lack of a sufficient length of the small intestine .
Preparation Methods
Teduglutide is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis starts with the attachment of the first amino acid to the resin, followed by the stepwise addition of subsequent amino acids. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the complete peptide chain is assembled, the peptide is cleaved from the resin and purified .
Chemical Reactions Analysis
Teduglutide undergoes various chemical reactions, including:
Oxidation: Teduglutide can be oxidized, particularly at the methionine residue, which can lead to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.
Substitution: Teduglutide can undergo substitution reactions, particularly at the amino acid side chains. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. .
Scientific Research Applications
Teduglutide has several scientific research applications:
Medicine: It is used to treat short bowel syndrome by promoting intestinal growth and enhancing nutrient absorption
Biology: Teduglutide is used in studies to understand the role of GLP-2 in intestinal growth and function.
Chemistry: It serves as a model compound for studying peptide synthesis and modification.
Industry: Teduglutide is produced using recombinant DNA technology, making it a valuable example of biotechnological advancements in drug production
Mechanism of Action
Teduglutide exerts its effects by binding to the GLP-2 receptor on the surface of intestinal cells. This binding activates signaling pathways that promote the growth and repair of the intestinal lining, increase blood flow to the intestines, and enhance nutrient absorption. The substitution of alanine with glycine in teduglutide makes it more resistant to degradation by dipeptidyl peptidase-4, resulting in a longer half-life compared to natural GLP-2 .
Comparison with Similar Compounds
Teduglutide is unique among GLP-2 analogs due to its enhanced stability and longer half-life. Similar compounds include:
Glucagon-like peptide-2 (GLP-2): The natural form of the peptide, which has a shorter half-life and is rapidly degraded by dipeptidyl peptidase-4.
Gattex: Another name for teduglutide, used interchangeably in clinical settings.
Glutamine: An amino acid used in the treatment of short bowel syndrome, but with a different mechanism of action
Teduglutide’s unique properties make it a valuable therapeutic agent for patients with short bowel syndrome, offering improved efficacy and convenience compared to other treatments.
Properties
CAS No. |
115976-93-7 |
|---|---|
Molecular Formula |
C23H41N5O3 |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
N-[(2S)-1-[3-[4-(3-aminopropylamino)butylamino]propylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide |
InChI |
InChI=1S/C23H41N5O3/c1-2-7-22(30)28-21(18-19-8-10-20(29)11-9-19)23(31)27-17-6-16-26-14-4-3-13-25-15-5-12-24/h8-11,21,25-26,29H,2-7,12-18,24H2,1H3,(H,27,31)(H,28,30)/t21-/m0/s1 |
InChI Key |
DTWANULJDRVTFI-NRFANRHFSA-N |
SMILES |
CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCNCCCCNCCCN |
Isomeric SMILES |
CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCNCCCCNCCCN |
Canonical SMILES |
CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCNCCCCNCCCN |
Synonyms |
philanthotoxin 343 philanthotoxin-343 PHTX 343 PHTX-343 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


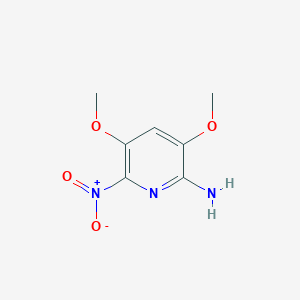


![4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol](/img/structure/B39202.png)


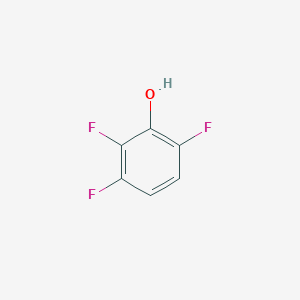

![3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid](/img/structure/B39212.png)


